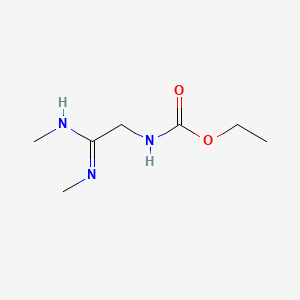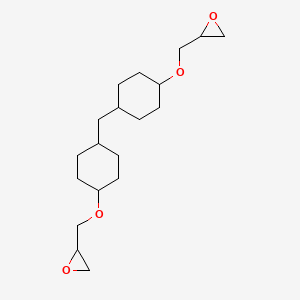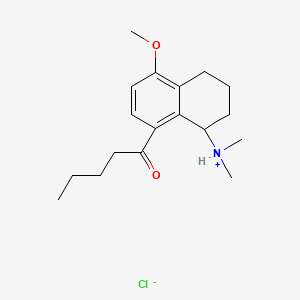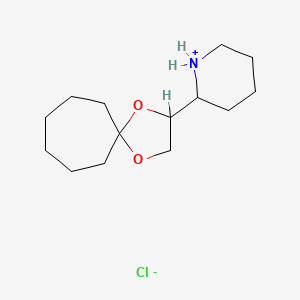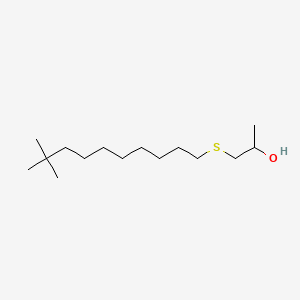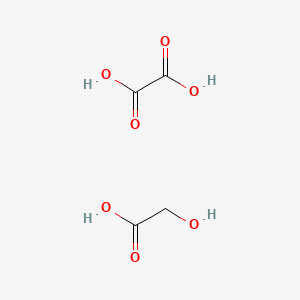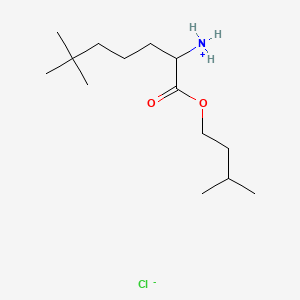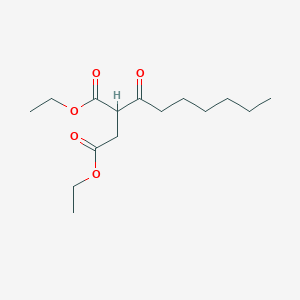![molecular formula C21H17N3O10S3 B13770226 1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]- CAS No. 61433-43-0](/img/structure/B13770226.png)
1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]- is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its naphthalene backbone with multiple sulfonic acid groups and an azo linkage, which contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]- typically involves the sulfonation of naphthalene followed by azo coupling reactions. The process begins with the sulfonation of naphthalene using oleum (a solution of sulfur trioxide in sulfuric acid) to introduce sulfonic acid groups at specific positions on the naphthalene ring . The resulting sulfonated naphthalene is then subjected to azo coupling with 1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the naphthalene ring.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce aromatic amines .
Aplicaciones Científicas De Investigación
1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a stabilizer for diazo compounds.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]- involves its interaction with molecular targets through its sulfonic acid groups and azo linkage. These functional groups enable the compound to participate in various chemical reactions and binding interactions, influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1,5-disulfonic acid: Similar in structure but lacks the azo linkage, making it less reactive in certain applications.
Naphthalene-2,6-disulfonic acid: Another isomer with different sulfonation positions, affecting its chemical properties and reactivity.
Uniqueness
1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]- is unique due to its combination of sulfonic acid groups and azo linkage, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Propiedades
Número CAS |
61433-43-0 |
|---|---|
Fórmula molecular |
C21H17N3O10S3 |
Peso molecular |
567.6 g/mol |
Nombre IUPAC |
2-[[1-hydroxy-6-(methylamino)-3-sulfonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C21H17N3O10S3/c1-22-12-5-6-13-11(9-12)10-18(36(29,30)31)19(20(13)25)24-23-16-8-7-14-15(21(16)37(32,33)34)3-2-4-17(14)35(26,27)28/h2-10,22,25H,1H3,(H,26,27,28)(H,29,30,31)(H,32,33,34) |
Clave InChI |
KEVWBQLRZVBFCW-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Formaldehyde, [3H]](/img/structure/B13770156.png)
